molecular formula C11H13NO4 B6609265 methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate CAS No. 51907-15-4

methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate

Cat. No.: B6609265
CAS No.: 51907-15-4
M. Wt: 223.22 g/mol
InChI Key: VOOAOFQIMFUIFI-UHFFFAOYSA-N
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Description

Methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate is a pyridine derivative featuring two ester functional groups. Its structure includes:

  • A pyridine ring substituted at position 3 with a methyl carboxylate (-COOCH₃).
  • A 3-methoxy-3-oxopropyl group (-CH₂-CH₂-C(=O)-OCH₃) at position 4.

Molecular Formula: C₁₁H₁₃NO₅ Molecular Weight: 239.22 g/mol (calculated). Key Functional Groups: Pyridine core, two ester groups (methyl carboxylate and methoxy-oxopropyl ester). Spectral Data: IR spectrum (hypothesized based on analogous compounds) shows carbonyl stretches at ~1711 cm⁻¹ (ester C=O) and ~1688 cm⁻¹ (additional carbonyl interactions) .

Properties

IUPAC Name

methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H13NO4/c1-15-10(13)4-3-8-5-6-12-7-9(8)11(14)16-2/h5-7H,3-4H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VOOAOFQIMFUIFI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CCC1=C(C=NC=C1)C(=O)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H13NO4
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

223.22 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate typically involves the esterification of pyridine-3-carboxylic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to achieve the desired esterification.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale esterification processes using automated reactors to ensure consistent quality and yield. The use of high-purity reagents and optimized reaction conditions is crucial for industrial-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the ester group into an alcohol.

    Substitution: Nucleophilic substitution reactions can occur at the pyridine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.

Major Products

    Oxidation: Carboxylic acids.

    Reduction: Alcohols.

    Substitution: Various substituted pyridine derivatives.

Scientific Research Applications

Methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate is used in various scientific research applications, including:

    Chemistry: It serves as a building block for synthesizing more complex molecules.

    Biology: The compound is used in studies involving enzyme interactions and metabolic pathways.

    Medicine: It is explored for potential therapeutic applications due to its bioactive properties.

    Industry: The compound is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes and receptors involved in metabolic pathways. The compound’s structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Structural and Functional Group Comparisons

The compound is compared to pyridine derivatives with carboxylate esters or related substituents (Table 1).

Table 1: Structural and Molecular Comparisons

Compound Name Molecular Formula Molecular Weight (g/mol) Functional Groups Key Structural Differences
Methyl 4-(3-methoxy-3-oxopropyl)pyridine-3-carboxylate C₁₁H₁₃NO₅ 239.22 Pyridine, two ester groups Dual ester substituents at C3 and C4
Methyl pyridine-3-carboxylate C₇H₇NO₂ 137.14 Pyridine, single ester group Simpler structure with one ester
Methyl 3-(3-amino-5-methoxypyridin-4-yl)acrylate C₁₂H₁₃N₂O₄ 249.25 (calculated) Pyridine, acrylate, amino, methoxy Acrylate chain and amino substitution
tert-Butyl 4-{2-[6-(3-Methoxy-3-oxopropyl)oxazolo[4,5-b]pyridin-2-yl]methyl}-1-piperidinecarboxylate C₂₄H₃₀N₃O₅ 464.52 (calculated) Oxazolo-pyridine, tert-butyl, piperidine Fused oxazolo-pyridine and bulky groups

Physicochemical and Spectral Properties

  • Methyl pyridine-3-carboxylate (137.14 g/mol): A simpler analog with one ester group. Lacks the methoxy-oxopropyl chain, resulting in lower molecular weight and altered solubility .
  • Amino and methoxy groups increase polarity compared to the target compound .
  • Piperidine-based analogs (e.g., compound in ): Replacement of pyridine with piperidine eliminates aromaticity, reducing electron-withdrawing effects and altering basicity .

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